8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is then reacted with various azoles .
Chemical Reactions Analysis
8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles. Common reagents and conditions used in these reactions include dry acetone, anhydrous potassium carbonate, and sodium azides.
Scientific Research Applications
8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound exerts its effects by inhibiting specific enzymes and interacting with cellular receptors, leading to various biological responses .
Comparison with Similar Compounds
8-methyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and is used in pharmaceuticals.
(3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE: Another compound with a trifluoromethyl group, used in various chemical applications. The uniqueness of this compound lies in its specific structure and the presence of the coumarin moiety, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C24H17F3O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
8-methyl-4-phenyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H17F3O3/c1-15-21(29-14-16-6-5-9-18(12-16)24(25,26)27)11-10-19-20(13-22(28)30-23(15)19)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
InChI Key |
NTGBHWGTSWGWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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